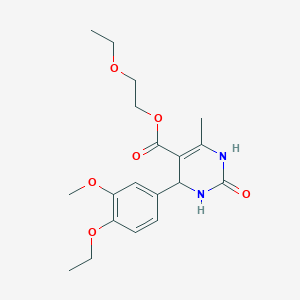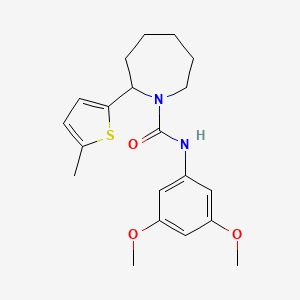![molecular formula C21H24ClNO5S B5032206 Ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B5032206.png)
Ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:
Formation of the 4-chloro-2-methylphenoxyacetyl intermediate: This is achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Coupling with the thieno[2,3-c]pyran ring: The intermediate is then coupled with a thieno[2,3-c]pyran derivative under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Mecoprop: Propanoic acid, 2-(4-chloro-2-methylphenoxy)-.
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate: .
Uniqueness
Ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate is unique due to its combination of functional groups and the thieno[2,3-c]pyran ring system, which imparts distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO5S/c1-5-26-20(25)18-14-9-21(3,4)28-10-16(14)29-19(18)23-17(24)11-27-15-7-6-13(22)8-12(15)2/h6-8H,5,9-11H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBSYGVOXXCPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furoyl)-4-[(2-nitrophenoxy)acetyl]piperazine](/img/structure/B5032137.png)
![2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B5032151.png)
![N-(3-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B5032157.png)
![3-(2-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B5032163.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3-dimethoxybenzamide](/img/structure/B5032175.png)
![5-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methyl-1,3-benzothiazole](/img/structure/B5032181.png)
![2-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5032185.png)


![3-[1-(3-thienylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5032208.png)
![6-(1-ethyl-4-piperidinyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5032232.png)
![5-[2-(Dicyanomethylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B5032240.png)
![4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5032241.png)
